Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetamido group, and an ethylpiperazinyl group attached to a benzoate backbone.
Preparation Methods
The synthesis of ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxyacetyl chloride.
Amidation reaction: The chlorophenoxyacetyl chloride is then reacted with an amine to form the acetamido intermediate.
Formation of the benzoate backbone: The acetamido intermediate is then coupled with a benzoic acid derivative to form the final product.
Introduction of the ethylpiperazinyl group: The final step involves the reaction of the benzoate intermediate with 4-ethylpiperazine under appropriate conditions to yield ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE.
Chemical Reactions Analysis
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and piperazinyl groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific transcription factors or signaling pathways involved in disease progression.
Comparison with Similar Compounds
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can be compared with other similar compounds, such as:
ETHYL 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
ETHYL 4-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: This compound lacks the chlorophenoxy group, which may result in different biological activities.
N-(3-(2-(4-CHLOROPHENOXY)ACETAMIDO)BICYCLO[1.1.1]PENTAN-1-YL)-2-CYCLOBUTANE-1-CARBOXAMIDE: This compound has a more complex bicyclic structure and is studied for its potential as an ATF4 inhibitor for treating cancer.
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H28ClN3O4 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H28ClN3O4/c1-3-26-11-13-27(14-12-26)21-10-5-17(23(29)30-4-2)15-20(21)25-22(28)16-31-19-8-6-18(24)7-9-19/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,25,28) |
InChI Key |
CKZXYHTZJYEQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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